

Sulfo-Cy3 amine chemical properties and structure

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Compound of Interest

Compound Name: Sulfo-Cy3 amine

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Sulfo-Cy3 Amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 amine is a water-soluble, bright orange fluorescent dye that has become an indispensable tool in biological research and drug development. Its excellent photostability and reactivity make it a versatile label for a wide range of biomolecules, enabling precise visualization and tracking in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. This technical guide provides an in-depth overview of the core chemical properties, structure, and experimental applications of **Sulfo-Cy3 amine**.

Core Chemical and Physical Properties

Sulfo-Cy3 amine is a derivative of the cyanine dye Cy3, modified with a primary amine group for covalent labeling and sulfonate groups to enhance water solubility.[1] This increased hydrophilicity is a key advantage, as it prevents aggregation and improves conjugation efficiency in aqueous environments typical for biological experiments.[2]

The key quantitative properties of **Sulfo-Cy3 amine** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₃₆ H ₅₀ N ₄ O ₇ S ₂	[3]
Molecular Weight	714.9 g/mol	
Excitation Maximum (λ _{ex})	548 - 555 nm	[3][4]
Emission Maximum (λ _{em})	563 - 572 nm	[3][4]
Extinction Coefficient	~150,000 - 162,000 cm ⁻¹ M ⁻¹	[4][5]
Fluorescence Quantum Yield (Φ)	~0.1	[3][5]
Solubility	Water, DMSO, DMF	[3][4]

Chemical Structure and Reactivity

The chemical structure of **Sulfo-Cy3 amine** features a polymethine chain connecting two substituted indole rings, which forms the core fluorophore. The presence of sulfonate groups on the indole rings imparts high water solubility. A linker arm terminating in a primary amine (-NH₂) provides a reactive site for conjugation.

The primary amine group of **Sulfo-Cy3 amine** is nucleophilic and can be covalently attached to molecules containing electrophilic groups. Most commonly, it is used to label biomolecules that possess carboxylic acid (-COOH) groups, such as proteins (at their C-terminus or on aspartic and glutamic acid residues), through the formation of a stable amide bond. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability.[6]

Experimental Protocols

The following section details a general protocol for the covalent conjugation of **Sulfo-Cy3 amine** to a protein containing accessible carboxylic acid groups using EDC and Sulfo-NHS chemistry. This is a widely used method for producing fluorescently labeled proteins for various downstream applications.

Two-Step EDC/Sulfo-NHS Coupling of Sulfo-Cy3 Amine to a Protein

This two-step method is preferred as it minimizes the self-polymerization of the protein by activating the carboxyl groups before the introduction of the amine-containing dye.

Materials:

- Protein to be labeled (in a buffer free of amines and carboxyls, e.g., MES buffer)
- **Sulfo-Cy3 amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting column (e.g., Sephadex G-25)

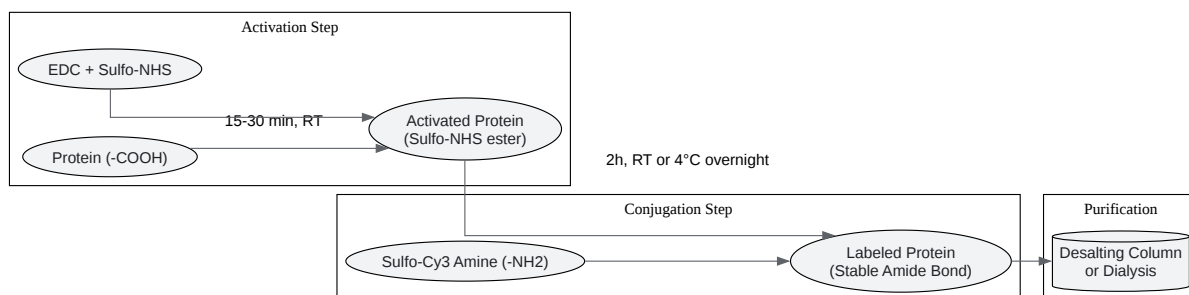
Procedure:

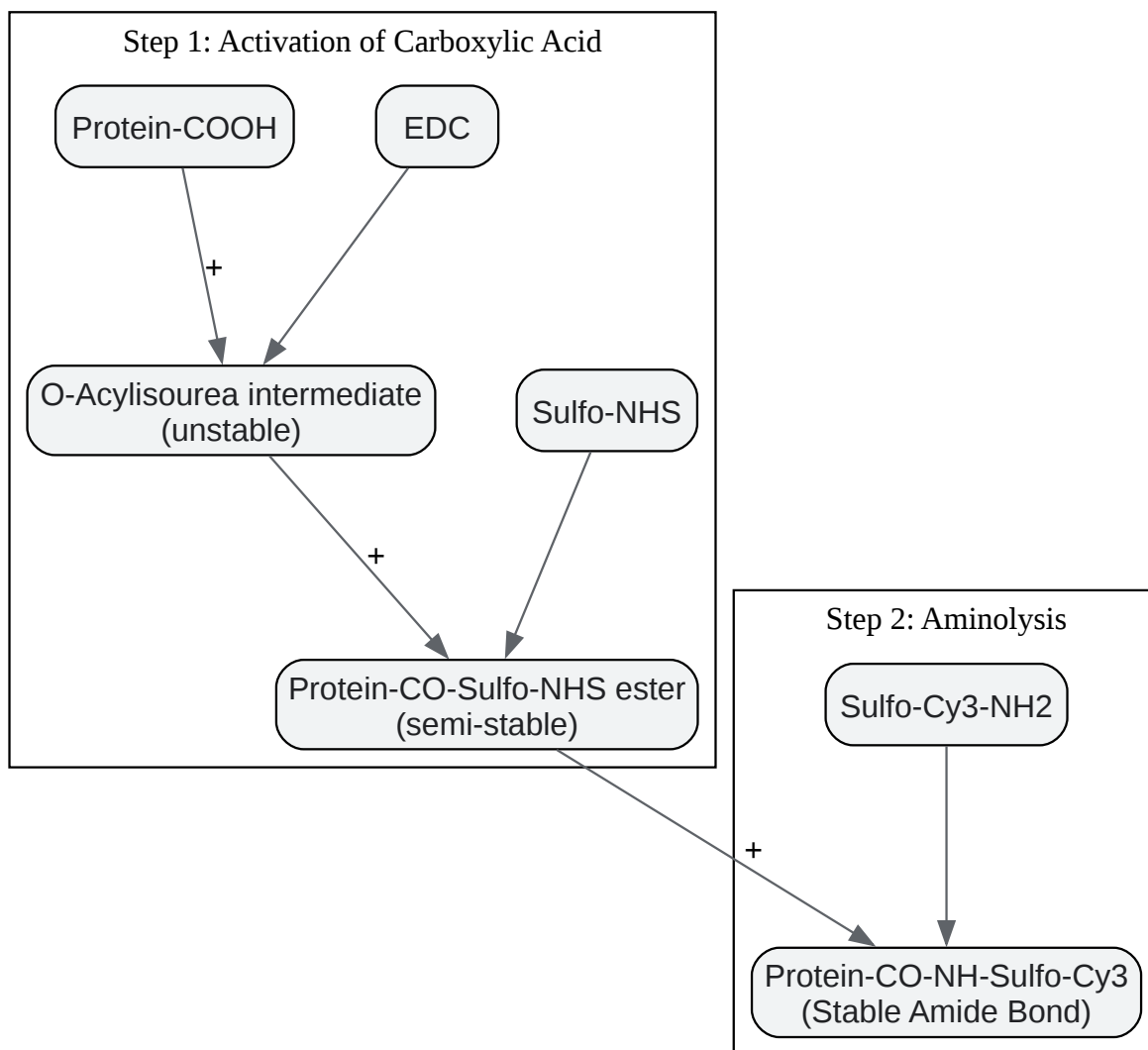
- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups:
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or water.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

- Removal of Excess Activation Reagents:
 - Remove excess and hydrolyzed EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with **Sulfo-Cy3 amine**.
- Conjugation with **Sulfo-Cy3 Amine**:
 - Dissolve the **Sulfo-Cy3 amine** in the Coupling Buffer.
 - Add a 10- to 20-fold molar excess of the **Sulfo-Cy3 amine** solution to the activated protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the fluorescently labeled protein from unreacted dye and byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Sulfo-Cy3).

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the key experimental workflow and the underlying chemical reaction.





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